Isosalicifolin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

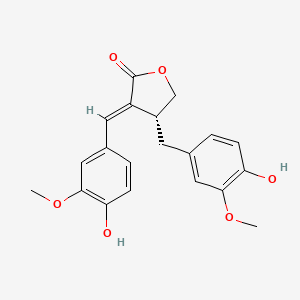

(3E,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,8-10,14,21-22H,7,11H2,1-2H3/b15-8+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVKWKAOIHNOQD-GFKDLEGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2=CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]\2COC(=O)/C2=C/C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isosalicifolin: A Technical Overview of its Chemical Properties and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Isosalicifolin, a lignan compound with the molecular formula C20H20O6, has been isolated from plant species of the Bupleurum genus, notably Bupleurum candollei. While comprehensive data on this specific phytochemical remains somewhat elusive in publicly accessible databases, this technical guide synthesizes the available information regarding its chemical properties and explores the broader context of related compounds from Bupleurum species to infer potential characteristics and areas for future investigation.

Chemical and Physical Properties

Detailed experimental data for this compound, such as its melting point, boiling point, and pKa values, are not extensively reported in the current literature. However, based on its classification as a lignan and information from suppliers, a qualitative understanding of its properties can be established.

| Property | Value/Description |

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.37 g/mol |

| Physical State | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. |

| Stability | Can be stored for up to 24 months at 2-8°C. For solutions in DMSO, storage in aliquots at -20°C for up to two weeks is recommended.[1] |

Experimental Protocols

General Isolation of Lignans from Bupleurum Species

The isolation of lignans from plant material typically involves solvent extraction and chromatographic separation. A general workflow is outlined below.

High-Performance Liquid Chromatography (HPLC) Analysis of Lignans

Reverse-phase HPLC is a common technique for the analytical separation and quantification of lignans.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (often with a modifier like 0.1% formic acid) and an organic phase (such as acetonitrile or methanol).[2]

-

Detection: UV detection, often with a Diode Array Detector (DAD) to obtain UV spectra, or Mass Spectrometry (MS) for more sensitive and specific detection.[3]

-

Flow Rate: Typically around 1 mL/min.

-

Injection Volume: 5-20 µL.

Spectroscopic Analysis

Structure elucidation of isolated compounds like this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Biological Activity and Signaling Pathways

Direct evidence of the biological activity and the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on other lignans isolated from various Bupleurum species have revealed a range of pharmacological effects, suggesting potential areas of investigation for this compound. Lignans from Bupleurum have been reported to possess:

-

Antioxidant Activity: Several lignans from Bupleurum marginatum and Bupleurum chinense have demonstrated radical scavenging capabilities.[4][5][6][7]

-

Cytotoxic Activity: Certain lignans from Bupleurum chinense have shown cytotoxic effects against various cancer cell lines.[5][6]

-

Anti-inflammatory Activity: Lignans are among the bioactive compounds in Bupleurum species that are suggested to contribute to their traditional use in treating inflammatory conditions.[3][8]

-

Antiviral Activity: Lignans, as a class of compounds, have been investigated for their antiviral properties against a range of viruses.

Given the anti-inflammatory potential of related compounds, it is plausible that this compound could interact with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are common targets for natural anti-inflammatory compounds. However, experimental validation is required to confirm any such activity for this compound.

Conclusion and Future Directions

This compound remains a relatively understudied natural product. While its basic chemical identity is known, a significant gap exists in the literature regarding its detailed physicochemical properties, specific and validated experimental protocols, and, most importantly, its biological activities and mechanisms of action. Future research should focus on the complete characterization of this compound, including the determination of its melting point, pKa, and quantitative solubility. Furthermore, comprehensive screening for its biological activities, particularly its potential anti-inflammatory, antioxidant, cytotoxic, and antiviral effects, is warranted. Elucidating its interactions with key cellular signaling pathways will be crucial in understanding its therapeutic potential and paving the way for its development as a pharmacological agent.

References

- 1. Pharmacological Effects and Chemical Constituents of Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lignans from Bupleurum marginatum and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lignans and Their Derivatives from Plants as Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Isosalicifolin CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalicifolin, a lignan compound, has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, consolidating its chemical properties, and outlining its relevance for research and drug development.

Chemical and Physical Properties

This compound is a naturally occurring lignan. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 156974-99-1 | ChemFaces |

| Molecular Formula | C₂₀H₂₀O₆ | ChemFaces |

| Molecular Weight | 356.4 g/mol | ChemFaces |

| Type of Compound | Lignans | ChemFaces |

| Physical Description | Powder | ChemFaces |

| Source | The herbs of Bupleurum candollei | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemFaces |

Molecular Structure

The precise two-dimensional structure of this compound is crucial for understanding its chemical reactivity and biological interactions.

Caption: 2D Molecular Structure of this compound.

Potential Signaling Pathways and Biological Activity

While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of lignans, to which it belongs, is known to influence several key cellular signaling cascades. Lignans have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

A significant pathway implicated in the action of many natural anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The inhibition of the NF-κB pathway is a key mechanism for controlling inflammation.

Below is a generalized representation of the NF-κB signaling pathway, which is a potential target for this compound.

Spectroscopic Profile of Isosalicifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosalicifolin, a lignan isolated from Bupleurum candollei. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Chemical Structure and Properties

-

Compound Name: this compound

-

CAS Number: 156974-99-1

-

Molecular Formula: C₂₀H₂₀O₆

-

Molecular Weight: 356.4 g/mol

-

Type of Compound: Lignan

-

Source: The herbs of Bupleurum candollei[1]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for this compound were not explicitly found in the provided search results. The data is typically acquired in deuterated solvents such as CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural determination.

Table 3: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific mass spectrometry data for this compound, including the parent ion and fragmentation pattern, were not available in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Data not available in search results | |

| C-H (aromatic) | Data not available in search results | |

| C=C (aromatic) | Data not available in search results | |

| C-O (ether/ester) | Data not available in search results | |

| C=O (carbonyl) | Data not available in search results |

Note: Specific IR absorption bands for this compound were not found in the search results.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectra are commonly acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. Data can be collected in both positive and negative ion modes.

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. While specific, experimentally determined spectroscopic data was not available in the initial search, the provided framework and general protocols will aid in the acquisition and interpretation of this crucial information.

References

Unveiling the Bioactive Potential of Isosalicifolin: A Technical Guide for Researchers

Introduction

Isosalicifolin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its cytotoxic and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds. It is important to note that the publicly available research on a compound explicitly named "this compound" is limited and can be ambiguous. The majority of the detailed experimental data available is for a closely related and potentially synonymous compound, Isolaxifolin, derived from Apigenin. This guide will primarily focus on the data attributed to Isolaxifolin as a proxy for this compound, with the acknowledgment of this potential ambiguity in nomenclature.

Cytotoxic Activity

This compound (reported as Isolaxifolin) has demonstrated selective cytotoxicity against various cancer cell lines, while exhibiting minimal toxic effects on normal cells. This selectivity is a crucial attribute for a potential anticancer agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a normal human liver cell line are summarized in Table 1. These values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

| Cell Line | Cell Type | IC50 (µM)[1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | 17.3 ± 1.2 |

| HeLa | Human Cervical Cancer | 25.6 ± 1.8 |

| A549 | Human Lung Carcinoma | 32.4 ± 2.5 |

| HepG2 | Human Liver Carcinoma | 41.2 ± 3.1 |

| L02 | Normal Human Liver | > 100 |

Table 1: Cytotoxicity (IC50) of this compound against various human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the methodology used to determine the cytotoxic effects of this compound.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

-

Cell Culture: Human cancer cell lines (MDA-MB-231, HeLa, A549, HepG2) and the normal human liver cell line (L02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Anti-inflammatory Activity

This compound has been investigated for its potential to modulate inflammatory responses. Studies have focused on its effects on lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammation.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophage cells. The results are summarized in Table 2.

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%)[1] |

| Nitric Oxide (NO) | 10 | 15.2 ± 2.1 |

| 20 | 18.5 ± 2.8 | |

| 40 | 22.1 ± 3.5 | |

| Tumor Necrosis Factor-alpha (TNF-α) | 10 | 12.8 ± 1.9 |

| 20 | 16.3 ± 2.4 | |

| 40 | 20.5 ± 3.1 | |

| Interleukin-6 (IL-6) | 10 | 10.5 ± 1.5 |

| 20 | 14.1 ± 2.2 | |

| 40 | 18.9 ± 2.7 |

Table 2: Inhibition of inflammatory mediators by this compound in LPS-stimulated RAW 264.7 cells.

Experimental Protocol: Measurement of Inflammatory Mediators

The following protocols describe the methods used to quantify the production of nitric oxide, TNF-α, and IL-6.

Workflow for Measuring Inflammatory Mediators

Caption: Workflow for the measurement of inflammatory mediators from LPS-stimulated macrophages.

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Assay):

-

The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a short incubation period, the absorbance at 540 nm is measured.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

-

-

TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay):

-

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions, which typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

-

Potential Signaling Pathways

While direct and extensive studies on the signaling pathways modulated by this compound are not yet available, the observed biological activities suggest potential interactions with key cellular signaling cascades involved in cell survival and inflammation. Based on the activities of structurally related flavonoids, the following pathways are hypothesized to be relevant.

Apoptosis Pathway in Cancer Cells

The selective cytotoxicity of this compound against cancer cells suggests the induction of apoptosis (programmed cell death). Flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling Pathway

Caption: Hypothesized apoptotic pathways induced by this compound in cancer cells.

Anti-inflammatory Signaling Pathways

The inhibition of inflammatory mediators by this compound in LPS-stimulated macrophages points towards the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. LPS, through its receptor Toll-like receptor 4 (TLR4), activates these pathways, leading to the transcription of pro-inflammatory genes.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion and Future Directions

The available data, primarily from studies on Isolaxifolin, suggest that this compound is a promising bioactive compound with selective cytotoxic effects against cancer cells and notable anti-inflammatory properties. The provided quantitative data and experimental protocols serve as a foundation for further research in this area.

Future investigations should focus on:

-

Unambiguous Chemical Identification: Clearly establishing the chemical structure of "this compound" and its relationship to "Isolaxifolin" is paramount.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its mode of action.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

This technical guide provides a snapshot of the current knowledge on the biological activities of this compound. It is anticipated that continued research will further unravel the therapeutic potential of this intriguing natural product.

References

Isosalicifolin: A Technical Review of Its Presumed Aglycone, Isoliquiritigenin, and the Potential Impact of Glycosylation

Disclaimer: As of late 2025, detailed literature and historical data specifically for "Isosalicifolin" are scarce. The available information strongly suggests that this compound is a glycoside derivative of the well-researched chalcone, Isoliquiritigenin (ISL). Therefore, this technical guide will focus on the comprehensive data available for Isoliquiritigenin, with a discussion on the potential modulatory effects of glycosylation. This approach provides a robust framework for understanding the likely biological activities and mechanisms of this compound, which is critical for researchers, scientists, and drug development professionals.

Introduction to Isoliquiritigenin (ISL)

Isoliquiritigenin (2',4',4-trihydroxychalcone) is a prominent chalcone found in various botanicals, most notably in the roots of licorice (Glycyrrhiza species)[1][2][3]. It is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[2][4]. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways involved in the pathogenesis of various diseases[4][5][6].

Physicochemical Properties of Isoliquiritigenin

| Property | Value | Reference |

| Molecular Formula | C15H12O4 | [1] |

| Molecular Weight | 256.25 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Solubility | Soluble in methanol, ethanol, DMSO; poorly soluble in water | [7] |

The Role of Glycosylation: From Isoliquiritigenin to this compound

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. While the precise structure of this compound remains to be definitively elucidated in widely available literature, it is presumed to be a glycoside of ISL. Glycosylation can:

-

Increase aqueous solubility and bioavailability: This is a crucial factor for in vivo applications[8].

-

Modulate biological activity: The sugar moiety can influence the binding of the compound to its target proteins, sometimes enhancing and other times diminishing its effect compared to the aglycone[9][10].

-

Influence metabolic stability: Glycosylation can protect the aglycone from rapid metabolism, prolonging its circulation time[3].

Quantitative Data on the Biological Activity of Isoliquiritigenin

The following tables summarize key quantitative data for the biological activities of Isoliquiritigenin across various studies.

Anticancer Activity: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | Not specified, but significant inhibition of proliferation | [11] |

| MDA-MB-468 (48h) | Triple-Negative Breast Cancer | 29.80 | [12] |

| BT-549 (48h) | Triple-Negative Breast Cancer | 22.75 | [12] |

| Hela | Cervical Cancer | 126.5 | [13] |

| HASMCs | Human Aortic Smooth Muscle Cells | 18.47 | [14] |

| MDA-MB-231 (48h) | Triple-Negative Breast Cancer | ~35 | [15] |

Anti-inflammatory Activity

| Assay | Model | Effect | Concentration | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | Not specified | [16] |

| NF-κB Nuclear Translocation | LPS-stimulated RAW 264.7 macrophages | Blocked | Not specified | [16] |

Experimental Protocols for Key Experiments with Isoliquiritigenin

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of Isoliquiritigenin on cancer cells.

Methodology:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of approximately 3,000 cells per well.

-

After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of Isoliquiritigenin (e.g., 0, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C.

-

The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.[17]

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of Isoliquiritigenin on the expression levels of key signaling proteins.

Methodology:

-

Cells are treated with Isoliquiritigenin at desired concentrations and time points.

-

Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Cyclin D1, GAPDH) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Isoliquiritigenin on cell cycle distribution.

Methodology:

-

Cells are treated with Isoliquiritigenin for a specified duration.

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined.[15]

Signaling Pathways Modulated by Isoliquiritigenin

Isoliquiritigenin exerts its diverse biological effects by targeting multiple key signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Isoliquiritigenin has been shown to inhibit this pathway in various cancer cells, leading to decreased cell proliferation and induction of apoptosis.[11][18]

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Isoliquiritigenin can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.[4][16]

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Isoliquiritigenin can activate Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress.[5]

Conclusion and Future Directions

Isoliquiritigenin is a highly promising natural compound with a well-documented portfolio of biological activities, underpinned by its modulation of key cellular signaling pathways. While direct research on this compound is currently limited, the extensive data on its presumed aglycone, ISL, provides a strong foundation for inferring its potential therapeutic utility.

Future research should focus on:

-

Definitive structural elucidation of this compound: This is essential to move from inferred to direct evidence of its properties.

-

Comparative studies: Direct comparisons of the biological activities, pharmacokinetics, and bioavailability of this compound and Isoliquiritigenin are needed to understand the precise impact of glycosylation.

-

In vivo studies: Preclinical and clinical studies are required to validate the therapeutic potential of this compound in various disease models.

This technical guide, by focusing on the robust data available for Isoliquiritigenin, offers a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of chalcones. The anticipated future research on this compound will undoubtedly build upon this foundational knowledge.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isoliquiritigenin inhibits cell proliferation and migration through the PI3K/AKT signaling pathway in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoliquiritigenin Inhibits Triple-Negative Breast Cancer Progression via Targeting the IRF5/SLC7A5/IDO1-Mediated Tryptophan Metabolism Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The inhibitory effect of Isoliquiritigenin on the proliferation of human arterial smooth muscle cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models | MDPI [mdpi.com]

- 16. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary Compound Isoliquiritigenin, an Antioxidant from Licorice, Suppresses Triple-Negative Breast Tumor Growth via Apoptotic Death Program Activation in Cell and Xenograft Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Plants Containing Isosalicifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalicifolin, a lignan found in Populus species, is a constituent of plants with a rich history of traditional medicinal use. This technical guide provides an in-depth analysis of the ethnobotanical applications of plants containing this compound, with a focus on Populus tremula (European aspen) and the closely related North American species, Populus tremuloides (Quaking aspen). This document details the traditional preparations and quantitative data where available, outlines experimental protocols for the isolation and analysis of this compound, and explores the potential signaling pathways underlying its observed pharmacological effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a lignan that has been identified in Populus tremula, a tree species with a long history of use in traditional European and Native American medicine. The ethnobotanical record of Populus species, particularly the bark, reveals a wide range of applications, primarily centered around their anti-inflammatory, analgesic, and antiseptic properties. These traditional uses provide a valuable starting point for modern pharmacological research and drug discovery. This guide synthesizes the available ethnobotanical knowledge, presents the scientific data underpinning these uses, and provides the technical framework for future research.

Ethnobotanical Uses of Populus tremula and Populus tremuloides

The bark and leaves of Populus tremula and Populus tremuloides have been used extensively by various indigenous groups and in traditional herbal medicine. The uses are remarkably consistent across different cultures, highlighting the plants' reliable efficacy for certain ailments.

Traditional Preparations

The most common traditional preparations of Populus species involve the use of the inner bark, although leaves, roots, and buds are also utilized.

-

Decoction: Boiling the inner bark in water was a common method to create a tea or infusion. This was consumed for internal ailments or used as a wash for skin conditions.

-

Tincture: Soaking the bark in alcohol to extract the active compounds was another prevalent preparation, particularly for internal use.

-

Poultice: The crushed or chewed bark, leaves, or roots were applied directly to wounds, stings, and areas of pain and inflammation.[1][2]

-

Salve: The buds were sometimes boiled in fat to create a salve for respiratory ailments and skin irritations.[3]

-

Powder: The dried inner bark was ground into a flour, which could be used to make bread or as a thickener, and also for medicinal purposes.[2]

Quantitative Ethnobotanical Data

While much of the ethnobotanical literature provides qualitative descriptions of plant use, some quantitative data regarding dosages and preparation methods have been documented.

Table 1: Quantitative Ethnobotanical Uses of Populus tremuloides

| Ailment/Use | Plant Part Used | Preparation | Dosage/Administration | Indigenous Group/Region |

| Internal Uses | ||||

| Fever, Pain, Inflammation | Inner Bark | Decoction (Tea) | 60-120 ml of tea up to 4 times per day.[2] | General Herbal Medicine |

| Intermittent Fevers | Bark | Fluid Extract | 1 drachm.[4] | General Herbal Medicine |

| Rheumatism, Arthritis, Gout, Lower Back Pain | Stem Bark | Internal Use | Not specified.[3] | Native American |

| Digestive Disorders, Liver Disorders | Stem Bark | Internal Use | Not specified.[3] | Native American |

| Gastrointestinal Ailments (cramping to parasites) | Bark and Stems | Decoction | Taken for stomach pain.[2][5] | Blackfoot, Salish, Thompson |

| Venereal Diseases (Gonorrhea, Syphilis) | Bark and Stems | Decoction | Decoction of bark taken for venereal disease.[2][6] | Blackfoot, Salish, Thompson |

| Worms | Inner Bark | Infusion | Infusion of bark taken as a vermifuge.[6] | Abnaki |

| Colds and Coughs | Inner Bark | Infusion | Infusion of the inner bark is considered a remedy for coughs.[3] | Native American |

| Excessive Menstrual Bleeding | Root Bark | Tea | A tea from the root bark is used as a treatment.[3] | Native American |

| External Uses | ||||

| Wounds, Stings, Skin Irritations | Crushed Leaves, Stems, Roots, and Bark | Poultice | Applied as a poultice to stings and minor wounds.[2] | Native American |

| Chilblains, Hemorrhoids, Infected Wounds, Sprains | Bark | External Use | The bark is used to treat these conditions.[3] | General Herbal Medicine |

| Cuts and Wounds | Root | Poultice | The root is poulticed and applied to cuts and wounds.[3] | Native American |

| Colds, Coughs, Irritated Nostrils | Leaf Buds | Salve | The leaf buds are used as a salve.[3] | Native American |

Experimental Protocols

The isolation and analysis of this compound and other bioactive compounds from Populus species are crucial for understanding their pharmacological properties. The following section details relevant experimental protocols.

Isolation of Lignans from Populus Bark

This protocol is a generalized procedure for the extraction and isolation of lignans, such as this compound, from Populus bark, based on established methodologies for lignan isolation.

Experimental Workflow for Lignan Isolation

Caption: Workflow for the isolation of this compound from Populus bark.

Methodology:

-

Sample Preparation: Collect fresh bark from Populus tremula. Dry the bark at room temperature and grind it into a fine powder.

-

Soxhlet Extraction: Perform a sequential Soxhlet extraction of the powdered bark with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol, for 24 hours each. This method is effective for isolating phenolic compounds.

-

Fractionation: Concentrate the methanol extract under reduced pressure. Subject the concentrated extract to flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexane.

-

Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing the compound of interest (as indicated by preliminary analysis or bioassay). Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

UPLC-QTOF-MS Analysis of Populus Extracts

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful technique for the rapid and accurate identification and quantification of phytochemicals in plant extracts.

Experimental Workflow for UPLC-QTOF-MS Analysis

Caption: Workflow for UPLC-QTOF-MS analysis of Populus extracts.

Methodology:

-

Sample Preparation: Prepare extracts of Populus tremula bark using polar solvents like water or methanol.[7][8] Dilute the extracts to an appropriate concentration and filter through a 0.22 µm syringe filter before injection.

-

UPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

QTOF-MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of compounds.

-

Mass Range: Scan a mass range of m/z 50-1200.

-

Data Acquisition: Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for compound identification.

-

-

Data Analysis: Process the acquired data using software such as MZmine 2.0.[7] Identify compounds by comparing their exact masses and fragmentation patterns with chemical libraries and databases.

Signaling Pathways

The traditional use of Populus species for inflammatory conditions suggests that their bioactive compounds, including this compound, modulate inflammatory signaling pathways. While the specific mechanism of action for this compound is not yet fully elucidated, the known anti-inflammatory effects of Populus extracts and structurally similar lignans provide insights into potential pathways.

Anti-inflammatory Signaling

Plant-derived extracts and their constituent compounds often exert anti-inflammatory effects by modulating key signaling pathways in immune cells like macrophages.

Potential Anti-inflammatory Signaling Pathways

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Many natural products exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules involved in the inflammatory response. Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators.

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is involved in regulating the balance between pro- and anti-inflammatory responses in macrophages. Modulation of this pathway can influence macrophage polarization and the resolution of inflammation.[9]

The anti-inflammatory activity of Populus tremula extracts has been demonstrated in animal models, where they significantly reduced carrageenan-induced edema and adjuvant-induced arthritis.[10][11] These effects are comparable to those of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound contributes to these effects by targeting one or more of the signaling pathways mentioned above. Further research is needed to delineate the precise molecular targets of this compound.

Conclusion

The ethnobotanical record of Populus species provides a strong foundation for the scientific investigation of their medicinal properties. This compound, as a constituent of these plants, is a promising candidate for further research into novel anti-inflammatory and analgesic agents. The detailed experimental protocols and the overview of potential signaling pathways provided in this guide are intended to facilitate this research. A deeper understanding of the quantitative aspects of traditional use, combined with modern pharmacological and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this compound and the plants in which it is found.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. journals.kpu.ca [journals.kpu.ca]

- 3. pfaf.org [pfaf.org]

- 4. A Modern Herbal | Poplar, trembling [botanical.com]

- 5. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 6. BRIT - Native American Ethnobotany Database [naeb.brit.org]

- 7. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Screening of Quaking Aspen (Populus tremuloides) Extracts by UPLC-QTOF-MS and Evaluation of their Antimic… [ouci.dntb.gov.ua]

- 9. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 10. Study of the anti-inflammatory activity of Populus tremula, Solidago virgaurea and Fraxinus excelsior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Anti-inflammatory, analgesic and antipyretic effect of various plant extracts and their combinations in an animal model] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isosalicifolin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalicifolin, a flavanone of significant interest in phytochemical and pharmacological research, is a naturally occurring bioactive compound found in various plant species. Notably, it has been identified in plants belonging to the genera Ulex, Desmodium, and Dalbergia. This document provides a comprehensive protocol for the extraction, purification, and characterization of this compound from plant sources. The methodologies outlined below are compiled from established phytochemical analysis techniques and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Extraction and Purification Workflow

The overall process for obtaining pure this compound from plant material involves several key stages: preparation of the plant material, extraction of the crude chemical constituents, fractionation of the extract to isolate compounds of similar polarity, and finally, purification of this compound using chromatographic techniques.

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., aerial parts of Ulex europaeus). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, freeze-drying can be used to minimize the degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

Several methods can be employed for the initial extraction. Below are protocols for maceration and Ultrasound-Assisted Extraction (UAE), which are commonly used for flavonoids.

Protocol 2.1: Maceration

-

Weigh the powdered plant material.

-

Place the powder in a large container with a lid.

-

Add a solvent such as methanol or 70% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

-

Seal the container and let it stand at room temperature for 48-72 hours with occasional stirring or shaking.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE)

UAE can significantly reduce extraction time and improve efficiency.

-

Place a known amount of powdered plant material into an extraction vessel.

-

Add a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

-

Place the vessel in an ultrasonic bath.

-

Sonicate for a specified period, typically ranging from 20 to 40 minutes, at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

| Extraction Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |

| Solvent | Methanol or 70% Ethanol | 70% Ethanol |

| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:20 (w/v) |

| Temperature | Room Temperature | 40-50°C |

| Duration | 48-72 hours | 20-40 minutes |

Table 1: Comparison of Maceration and UAE Parameters for Crude Extraction.

Fractionation of the Crude Extract

Fractionation is performed to separate compounds based on their polarity.

-

Suspend the crude extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction .

-

Separate the layers using a separatory funnel and collect the ethyl acetate fraction.

-

Evaporate the solvent from the ethyl acetate fraction to obtain a dried, enriched extract.

Purification of this compound

Purification is typically a multi-step process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Silica Gel Column Chromatography

-

Pack a glass column with silica gel 60 (70-230 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Combine the fractions that show a prominent spot corresponding to this compound.

Protocol 4.2: Preparative HPLC

For final purification to obtain high-purity this compound, preparative HPLC is recommended.

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Injection: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance (typically around 280-290 nm for flavanones).

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

| Chromatographic Stage | Stationary Phase | Typical Mobile Phase System |

| Column Chromatography | Silica Gel 60 | n-Hexane-Ethyl Acetate gradient, followed by Ethyl Acetate-Methanol gradient |

| Preparative HPLC | Reversed-Phase C18 | Methanol-Water or Acetonitrile-Water gradient (with 0.1% acid) |

Table 2: Chromatographic Systems for this compound Purification.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1H-NMR and 13C-NMR spectroscopy. The chemical shifts and coupling constants should be compared with literature values for this compound.

Logical Relationship in Purification

Caption: Logical steps to achieve high purity of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful extraction and purification of this compound from plant materials. Researchers can adapt and optimize these methods based on the specific plant matrix and available laboratory equipment. The successful isolation of pure this compound will enable further investigation into its biological activities and potential therapeutic applications.

Application Notes and Protocols for the Quantification of Isosalicifolin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalicifolin is a chalcone glycoside found in various plant species, exhibiting a range of potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds. This document provides a detailed application note and protocol for the HPLC-based quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. This compound is quantified by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical Standard: this compound certified reference standard. Note: The availability of a commercial standard should be confirmed with suppliers such as MedChemExpress or VEGPHARM. If a standard is not commercially available, isolation and purification from a plant source would be a necessary prerequisite.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Phosphoric acid or formic acid, analytical grade.

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh about 1 g of powdered, dried plant material.

-

Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Purification (Solid Phase Extraction - SPE):

-

Re-dissolve the dried extract in a minimal amount of the initial HPLC mobile phase.

-

Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove polar impurities.

-

Elute this compound with methanol.

-

Evaporate the methanolic eluate to dryness and reconstitute in a known volume of the initial mobile phase.

-

-

Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient Program | 0-15 min: 20-50% B15-20 min: 50% B20-25 min: 50-20% B (return to initial)25-30 min: 20% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Chalcones typically exhibit strong absorbance between 340-390 nm[1][2]. A starting wavelength of 365 nm is recommended. The optimal wavelength should be confirmed by determining the UV-Vis absorption maximum of an this compound standard. |

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the standard and performing a linear regression analysis of the peak area versus concentration.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table provides target validation parameters for the HPLC quantification of this compound, based on typical values for flavonoid analysis. Actual values must be determined experimentally.

| Validation Parameter | Target Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD%) | Repeatability: ≤ 2%Intermediate Precision: ≤ 3% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Robustness | No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation Parameters

Caption: Interrelation of HPLC Method Validation Parameters.

References

Application Notes and Protocols for the Purification of Isosalicifolin using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalicifolin, a phenolic glycoside found in various Populus species (poplars), is a compound of interest for its potential biological activities. Its structural similarity to other salicylates suggests it may possess anti-inflammatory and analgesic properties. Effective purification of this compound is crucial for further pharmacological studies and potential drug development. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, based on established methods for the isolation of related salicinoids from Populus species.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table summarizes typical yields for closely related salicinoids isolated from Populus species. These values can serve as a benchmark for the anticipated yield of this compound when using similar purification strategies.

| Compound | Plant Source | Extraction Method | Purification Method | Yield (% of dry leaf weight) | Purity | Reference |

| Salicortin | Populus trichocarpa × deltoides | 70% Methanol in water | SPE, Sephadex LH-20, HPLC | 0.3% | High | [1] |

| HCH-salicortin | Populus trichocarpa × deltoides | 70% Methanol in water | SPE, Sephadex LH-20, HPLC | 0.1% | High | [1] |

| Tremulacin | Populus trichocarpa × deltoides | 70% Methanol in water | SPE, Sephadex LH-20, HPLC | 0.2% | High | [1] |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from Populus plant material, primarily leaves or buds. This multi-step process involves initial extraction, followed by sequential chromatographic separations to achieve high purity.

Extraction of Crude this compound

This initial step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.

-

Materials:

-

Dried and ground Populus leaves or buds

-

70% Methanol (MeOH) in water (v/v)

-

Blender or homogenizer

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

-

-

Protocol:

-

Combine the ground plant material with 70% aqueous methanol in a ratio of 1:10 (w/v).

-

Homogenize the mixture for 5-10 minutes.

-

Allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Pre-purification using Solid-Phase Extraction (SPE)

This step removes highly polar and non-polar impurities, enriching the salicinoid fraction.

-

Materials:

-

Crude extract from Step 1

-

C18 SPE cartridges

-

Methanol

-

Deionized water

-

Vacuum manifold for SPE

-

-

Protocol:

-

Condition the C18 SPE cartridge by passing methanol followed by deionized water.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the salicinoid-enriched fraction with a step gradient of increasing methanol concentrations (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.

-

Purification by Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and adsorption chromatography resin that is effective for separating flavonoids and other phenolics.

-

Materials:

-

This compound-enriched fraction from Step 2

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol as the mobile phase

-

-

Protocol:

-

Swell the Sephadex LH-20 resin in methanol for several hours.

-

Pack the chromatography column with the swollen resin to create a uniform bed.

-

Equilibrate the column by passing several column volumes of methanol through it.

-

Dissolve the enriched fraction in a minimal volume of methanol.

-

Carefully load the sample onto the top of the column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions of a defined volume.

-

Monitor the fractions by TLC or HPLC to identify those containing pure or nearly pure this compound.

-

Combine the pure fractions and evaporate the solvent.

-

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, a final preparative HPLC step is recommended.

-

Materials:

-

Partially purified this compound from Step 3

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

-

C18 preparative HPLC column

-

Mobile phase: A gradient of acetonitrile (ACN) or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 10% to 50% ACN over 30 minutes.

-

Solvents for HPLC (HPLC grade)

-

-

Protocol:

-

Develop an analytical HPLC method to determine the optimal separation conditions for this compound.

-

Scale up the analytical method to a preparative scale.

-

Dissolve the partially purified this compound in the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Run the preparative HPLC using the optimized gradient program.

-

Collect the peak corresponding to this compound using a fraction collector.

-

Analyze the purity of the collected fraction by analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

-

Visualizations

Experimental Workflow for this compound Purification

Caption: A flowchart of the purification process for this compound.

Logical Relationship of Chromatographic Techniques

Caption: The sequential logic of the chromatography techniques.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Isosalicifolin

Audience: Researchers, scientists, and drug development professionals.

Note on Isosalicifolin: Preliminary searches for "this compound" did not yield specific data on its antioxidant activity. The compound name may be a less common synonym or a potential misspelling. Broader searches suggest a possible relation to "Isolaxifolin," a derivative of apigenin. Due to the absence of direct antioxidant data for this compound, this document provides detailed protocols for common in vitro antioxidant assays and uses Apigenin , a structurally related and well-studied flavonoid, as an illustrative example for data presentation. This approach demonstrates how to structure and present antioxidant data, which can be applied once this compound is tested.

Introduction to In Vitro Antioxidant Assays

In vitro antioxidant assays are fundamental tools in the preliminary screening of natural and synthetic compounds for their potential to mitigate oxidative stress. These assays are typically based on the ability of an antioxidant to scavenge free radicals or to reduce an oxidant. The most commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are relatively rapid, simple, and cost-effective, making them ideal for high-throughput screening of potential antioxidant compounds like this compound.

Data Presentation: Antioxidant Activity of Apigenin (Illustrative Example)

The following tables summarize the quantitative antioxidant activity of Apigenin, a flavonoid structurally related to the apigenin-derivative "Isolaxifolin." This data is presented as an example to guide the presentation of experimental results for this compound.

Table 1: DPPH Radical Scavenging Activity of Apigenin

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| Apigenin | 10 | 25.3 ± 2.1 | 21.7 ± 1.5 |

| 20 | 48.9 ± 3.5 | ||

| 30 | 68.2 ± 4.2 | ||

| 40 | 85.1 ± 5.0 | ||

| Ascorbic Acid (Standard) | 5 | 95.2 ± 1.8 | 2.8 ± 0.3 |

Table 2: ABTS Radical Cation Scavenging Activity of Apigenin

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

| Apigenin | 5 | 30.1 ± 2.5 | 12.4 ± 1.1 |

| 10 | 55.4 ± 4.1 | ||

| 15 | 78.9 ± 3.8 | ||

| 20 | 92.3 ± 2.9 | ||

| Trolox (Standard) | 2.5 | 96.5 ± 1.5 | 1.3 ± 0.2 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Apigenin

| Compound | Concentration (µM) | FRAP Value (mM Fe(II) Equivalent) |

| Apigenin | 25 | 0.45 ± 0.03 |

| 50 | 0.88 ± 0.05 | |

| 100 | 1.65 ± 0.09 | |

| Trolox (Standard) | 100 | 2.10 ± 0.11 |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested. Prepare a stock solution of ascorbic acid in the same manner.

-

Assay Procedure:

-

Add 180 µL of the 0.1 mM DPPH solution to each well of a 96-well plate.

-

Add 20 µL of the different concentrations of the test compound or standard to the respective wells.[1]

-

For the blank, add 20 µL of the solvent instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced to the colorless neutral form. The decolorization is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

This compound (or test compound)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound and Trolox in a suitable solvent and make serial dilutions.

-

Assay Procedure:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test compound or standard to the respective wells.

-

For the blank, add 10 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 5-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.[6]

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

The IC50 value is determined graphically.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (or test compound)

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]

-

Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

-

Assay Procedure:

-

Measurement: Measure the absorbance at 593 nm.[7]

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as mM Fe(II) equivalents or Trolox equivalents.

Visualizations

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Chemical Principle of the ABTS Decolorization Assay.

Caption: Logical Flow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]